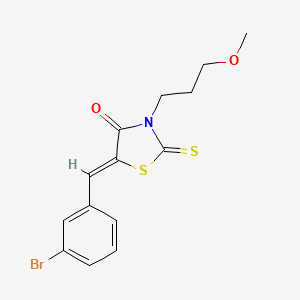
5-(1,3-benzodioxol-5-ylmethylene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves multi-step chemical reactions that can yield a variety of structurally related compounds. For instance, the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution afford compounds such as Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines, with the structures confirmed by microanalytical and spectral data (Kandeel & Youssef, 2001). Another method involves microwave-assisted synthesis, leading to the preparation of derivatives from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives (Zidar, Kladnik & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class has been extensively studied. Crystal structure analysis reveals nonplanar compounds with intramolecular C–H···O hydrogen bonds and significant differences in intermolecular interactions depending on the substitution pattern on the thiazolidinone ring (Facchinetti et al., 2016). The oxygen atoms in these molecules play different roles in chain-forming C–H···O intermolecular hydrogen bonds, contributing to the stability and packing of the crystals.
Chemical Reactions and Properties
The chemical reactivity of thiazolidinone derivatives includes interactions with nitrile oxides, leading to diverse compounds. These reactions are influenced by the substituents on the thiazolidinone nucleus, affecting the outcome and yield of the reactions (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the nonplanarity of the compounds significantly influence their physical state and stability (Facchinetti et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, are determined by the functional groups present in the thiazolidinone core. The electrophilic and nucleophilic sites on the molecule dictate its participation in various chemical reactions, leading to the synthesis of a wide range of derivatives with potential biological activities (Zidar, Kladnik & Kikelj, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on the synthesis of thiazolidinone derivatives, including compounds structurally similar to the one mentioned. For instance, compounds with antitumor properties were synthesized and their structures elucidated using spectroscopic and X-ray crystallographic investigations (Al-Omran, Mohareb, & El-Khair, 2014). These studies contribute to understanding the chemical and physical properties of thiazolidinone derivatives, laying the groundwork for their application in drug design and development.
Antimicrobial and Cytotoxic Activities
Several studies have evaluated the antimicrobial and cytotoxic activities of thiazolidinone derivatives. For example, new series of benzylidene thiazolidin-4-one derivatives were synthesized and found to exhibit significant antimicrobial and cytotoxic activities, suggesting their potential as therapeutic agents (Feitoza et al., 2012). Such research is critical for identifying new compounds with potential applications in treating cancer and infectious diseases.
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative effects of thiazolidinone derivatives against various cancer cell lines have been a focus of research, indicating their potential as anticancer agents. Studies have shown that certain derivatives can inhibit the proliferation of human cancer cell lines, highlighting their therapeutic potential (Chandrappa et al., 2008). The identification of compounds with potent antiproliferative activity is a significant step towards the development of new cancer treatments.
Anti-inflammatory Applications
The anti-inflammatory potential of thiazolidinone derivatives has also been explored. Research into novel benzilidene thiazolidinones has shown promising anti-inflammatory activity, suggesting their use in developing new anti-inflammatory drugs (Uchôa et al., 2009). Understanding the mechanisms behind their anti-inflammatory effects could lead to novel treatments for inflammatory diseases.
Corrosion Inhibition
Apart from biomedical applications, thiazolidinone derivatives have been studied for their potential as corrosion inhibitors. For example, derivatives were found to effectively inhibit the corrosion of oil-well tubular steel in acidic solutions, demonstrating their utility in industrial applications (Yadav, Sharma, & Kumar, 2015).
Propiedades
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c1-11-3-5-14(12(2)7-11)20-18(21)17(25-19(20)24)9-13-4-6-15-16(8-13)23-10-22-15/h3-9H,10H2,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLVENPOWDZSPL-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



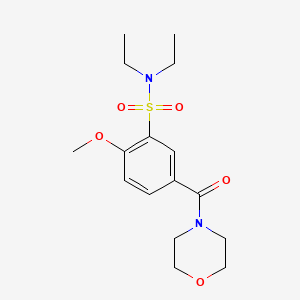
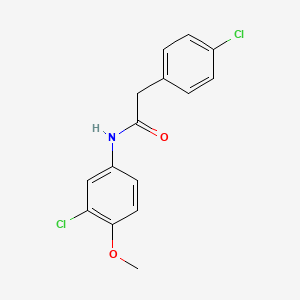
![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)
![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)
![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)
![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)
![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)
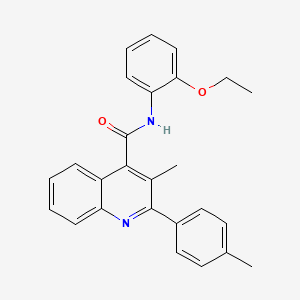
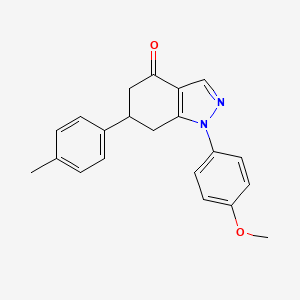
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)
![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)
